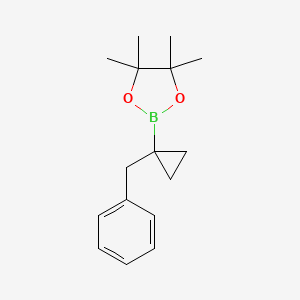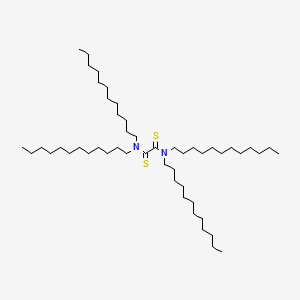
Oxamide, N,N'-bis(2-dimethylaminoethyl)dithio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- is a chemical compound with the molecular formula C10H22N4O2S4. It is known for its unique structure, which includes two dimethylaminoethyl groups attached to an oxamide backbone through dithio linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- typically involves the reaction of oxamide with 2-dimethylaminoethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Oxamide} + 2 \text{(2-dimethylaminoethanethiol)} \rightarrow \text{Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio-} ]
The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkages to thiol groups.
Substitution: The dimethylaminoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- involves its interaction with molecular targets through its dithio and dimethylaminoethyl groups. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxamide, N,N’-bis(2-hydroxyethyl)-: This compound has hydroxyethyl groups instead of dimethylaminoethyl groups.
Oxamide, N,N’-bis(2-nitratoethyl)-: This compound contains nitratoethyl groups, making it more reactive in certain chemical reactions.
Uniqueness
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- is unique due to its dithio linkages and dimethylaminoethyl groups, which confer specific chemical reactivity and biological activity. These features distinguish it from other oxamide derivatives and make it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
63905-01-1 |
|---|---|
Molekularformel |
C10H22N4S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
N,N'-bis[2-(dimethylamino)ethyl]ethanedithioamide |
InChI |
InChI=1S/C10H22N4S2/c1-13(2)7-5-11-9(15)10(16)12-6-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16) |
InChI-Schlüssel |
DPXUKCDCDYANIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=S)C(=S)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
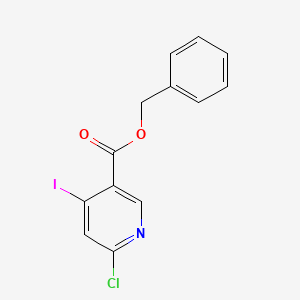


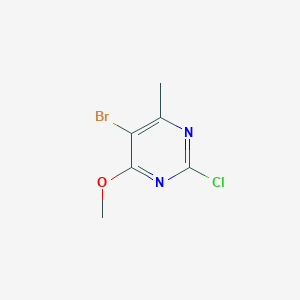
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)

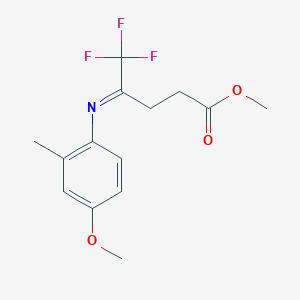
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)

